molecular formula C13H14N2O2 B8192389 Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate

Cat. No.: B8192389
M. Wt: 230.26 g/mol
InChI Key: JFUVBYPWQODCML-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity .

Properties

IUPAC Name

methyl (2S)-2-amino-3-quinolin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVBYPWQODCML-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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